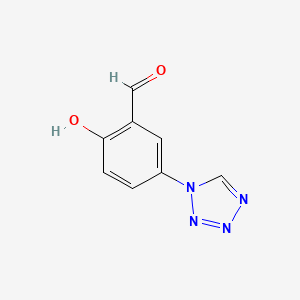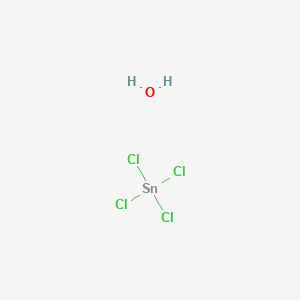
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is a unique organic compound that features both a hydroxyl group and a tetrazole ring attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. This reaction is often catalyzed by Lewis acids or amine salts . The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-Hydroxy-5-tetrazol-1-yl-benzoic acid.
Reduction: 2-Hydroxy-5-tetrazol-1-yl-benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a tetrazole ring.
5-Tetrazolyl-2-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Hydroxy-5-aminobenzaldehyde: Similar structure but with an amino group instead of a tetrazole ring.
Uniqueness: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The tetrazole ring, in particular, provides enhanced stability and binding affinity to biological targets compared to other functional groups .
Propriétés
Formule moléculaire |
C8H6N4O2 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-5-9-10-11-12/h1-5,14H |
Clé InChI |
RDLGAKSDKYJGDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=NN=N2)C=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-[1,2,4]triazol-1-ylbenzonitrile](/img/structure/B8638544.png)







![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)

![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)

